1-{[3-(Naphthalen-1-YL)prop-2-YN-1-YL]oxy}-4-phenylbut-3-YN-2-one
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Overview
Description
1-{[3-(Naphthalen-1-YL)prop-2-YN-1-YL]oxy}-4-phenylbut-3-YN-2-one is a complex organic compound that features a naphthalene ring, a phenyl ring, and a butynone moiety
Preparation Methods
The synthesis of 1-{[3-(Naphthalen-1-YL)prop-2-YN-1-YL]oxy}-4-phenylbut-3-YN-2-one involves multiple steps. One common method includes the alkylation of 3-(naphthalen-1-yl)prop-2-yn-1-amine with 3-phenylprop-2-en-1-yl bromide in acetonitrile . The reaction is typically carried out under mild conditions, with the mixture being heated at 40–45°C for 10–15 minutes, followed by additional heating at 70–75°C for 15–20 minutes . The product is then isolated by filtration.
Chemical Reactions Analysis
1-{[3-(Naphthalen-1-YL)prop-2-YN-1-YL]oxy}-4-phenylbut-3-YN-2-one undergoes various chemical reactions, including:
Scientific Research Applications
This compound has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-{[3-(Naphthalen-1-YL)prop-2-YN-1-YL]oxy}-4-phenylbut-3-YN-2-one involves its ability to undergo cycloaddition and cleavage reactions. These reactions are facilitated by the electron-donating properties of the naphthalene fragment, which promotes the formation of cyclic intermediates and the subsequent cleavage of these intermediates under specific conditions .
Comparison with Similar Compounds
Similar compounds include:
1-[(1,1′-biphenyl)-4-yl]naphthalene: This compound also features a naphthalene ring and is used in similar cycloaddition reactions.
4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: This compound undergoes similar types of chemical reactions and is used in the synthesis of complex organic molecules.
Properties
CAS No. |
923026-48-6 |
---|---|
Molecular Formula |
C23H16O2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
1-(3-naphthalen-1-ylprop-2-ynoxy)-4-phenylbut-3-yn-2-one |
InChI |
InChI=1S/C23H16O2/c24-22(16-15-19-8-2-1-3-9-19)18-25-17-7-13-21-12-6-11-20-10-4-5-14-23(20)21/h1-6,8-12,14H,17-18H2 |
InChI Key |
HRGOQKIUJIYPKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(=O)COCC#CC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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